(3R)-3-aminobutan-1-ol hydrochloride
Description
Strategic Importance of Enantiomerically Pure Compounds in Advanced Chemical Applications
Enantiomerically pure compounds, which consist of a single stereoisomer, are of paramount strategic importance in numerous advanced chemical applications, particularly within the pharmaceutical industry. researchgate.netresearchgate.net The three-dimensional structure of a molecule can dramatically influence its biological activity. musechem.com Enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological profiles. researchgate.net One enantiomer may produce the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful effects. numberanalytics.com
The historical case of thalidomide (B1683933) serves as a critical example; one enantiomer was effective as a sedative, while the other was found to be teratogenic, causing severe birth defects. musechem.comlibretexts.org This highlighted the necessity for producing single-enantiomer drugs to improve safety and efficacy. researchgate.net Consequently, regulatory bodies like the United States Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the need to characterize the absolute stereochemistry of chiral compounds early in drug development. nih.gov The focus on enantiopure compounds has driven significant innovation in asymmetric synthesis and chiral separation techniques, ensuring the development of safer and more effective pharmaceuticals. numberanalytics.comnih.gov
The Chiral Amino Alcohol (3R)-3-aminobutan-1-ol: A Key Synthon in Asymmetric Chemistry
The compound is a colorless to light yellow liquid that is soluble in solvents like tetrahydrofuran, ethanol, and water. google.com Various synthetic routes have been developed to produce it with high chemical and optical purity, often achieving enantiomeric excess (ee) values greater than 99%. google.comgoogle.com
| Property | Value | Source |
|---|---|---|
| CAS Number | 61477-40-5 | hsppharma.comgoogle.comsigmaaldrich.comscbt.com |
| Molecular Formula | C4H11NO | scbt.comnih.gov |
| Molecular Weight | 89.14 g/mol | sigmaaldrich.comscbt.com |
| Appearance | Colorless to light yellow liquid | hsppharma.comgoogle.com |
| Boiling Point | 168.3°C at 760 mmHg | hsppharma.com |
| Density | 0.927 g/cm³ | hsppharma.com |
Historical Trajectories and Current Research Landscape of Chiral Butanol Derivatives
The understanding of chirality dates back to the 19th century, with foundational work on molecular asymmetry. researchgate.net The concept of the tetrahedral carbon atom, independently proposed by van't Hoff and Le Bel in 1874, provided the structural basis for stereoisomerism. researchgate.net This discovery laid the groundwork for the field of stereochemistry and the eventual synthesis of chiral molecules like butanol derivatives. 2-Butanol is a classic textbook example of a simple chiral molecule, where the second carbon atom is a stereocenter bonded to four different groups. libretexts.orgfiveable.me
Historically, the preparation of enantiomerically pure compounds relied on methods like classical resolution, which involves separating a racemic mixture. ru.nl However, contemporary organic synthesis has increasingly shifted towards asymmetric synthesis, which aims to create a single desired enantiomer directly. uwindsor.ca The research landscape for chiral butanol derivatives, including (3R)-3-aminobutan-1-ol, reflects this trend.
Current research focuses on developing more efficient and sustainable synthetic methods. nih.gov Biocatalysis, using enzymes like transaminases, has emerged as a powerful tool for the asymmetric synthesis of chiral amines and amino alcohols. google.comnih.govfrontiersin.org Engineered (R)-selective transaminases have been specifically developed to catalyze the synthesis of (R)-3-aminobutanol from prochiral ketones like 4-hydroxy-2-butanone. nih.govgoogleapis.com These enzymatic processes offer high stereoselectivity and operate under mild conditions, presenting a green alternative to traditional metal-catalyzed reactions. google.comfrontiersin.org Chemical synthesis routes have also been refined, employing cost-effective reducing agents and optimizing reaction conditions to achieve high yields and enantiomeric purity. vcu.edugoogle.com
| Method | Description | Key Features |
|---|---|---|
| Asymmetric Hydrogenation | Uses chiral transition metal catalysts (e.g., Ruthenium complexes) to reduce prochiral ketones or imines. | High enantioselectivity, but can involve expensive and toxic heavy metals. googleapis.com |
| Chemical Reduction | Involves the reduction of a chiral precursor, such as (R)-3-aminobutanoic acid, using reducing agents like sodium aluminum hydride or lithium borohydride. | Can be a cost-effective, one-step process with high optical purity. vcu.edugoogle.com |
| Biocatalytic Transamination | Employs engineered (R)-selective transaminase enzymes to convert a prochiral ketone (e.g., 4-hydroxybutan-2-one) into the desired chiral amino alcohol. | Highly enantioselective (>99% ee), environmentally friendly, operates under mild conditions. google.comnih.govdntb.gov.ua |
| Chiral Auxiliaries | Temporarily attaches a chiral molecule (the auxiliary) to an achiral substrate to direct the stereoselective formation of a new chiral center. The auxiliary is later removed. | A well-established method of substrate control in asymmetric synthesis. uwindsor.ca |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R)-3-aminobutan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(5)2-3-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMFLYBTRIVTPX-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3r 3 Aminobutan 1 Ol
Chemoenzymatic Approaches to Enantioselective Synthesis
Biocatalysis, particularly through the use of transaminases and dehydrogenases, represents a state-of-the-art strategy for producing chiral amines like (3R)-3-aminobutan-1-ol. These enzymatic methods are prized for their exceptional stereoselectivity, often yielding the desired enantiomer with very high purity.
Transaminase-Catalyzed Routes
Transaminases (TAs), especially (R)-selective ω-transaminases (ω-TAs), are pivotal enzymes for the asymmetric synthesis of chiral amines through the reductive amination of a ketone substrate. researchgate.net The synthesis of (3R)-3-aminobutan-1-ol is efficiently achieved by the amination of 4-hydroxybutan-2-one, using an amine donor such as isopropylamine. researchgate.netgoogle.com This biocatalytic route is noted for its green credentials and operational simplicity. google.com
The successful synthesis of (3R)-3-aminobutan-1-ol from 4-hydroxybutan-2-one is highly dependent on the selection of a transaminase with appropriate substrate specificity and high stereoselectivity. While many transaminases exhibit (S)-selectivity, the identification and engineering of (R)-selective transaminases have been critical for producing the desired (R)-enantiomer. researchgate.net
Researchers have identified and engineered several (R)-selective transaminases that accept 4-hydroxybutan-2-one. For instance, a novel transaminase from Actinobacteria sp. (As-TA) was successfully used for this conversion. researchgate.net Similarly, an (R)-selective transaminase from Fodinicurvata sediminis (FsTA) was engineered to improve its catalytic efficiency toward 4-hydroxy-2-butanone, a substrate that poses catalytic challenges. nih.gov Molecular docking and dynamics simulations identified key amino acid residues, such as Y90, which, when mutated (e.g., to Y90F), improved substrate binding and initial activity. nih.gov These enzymes consistently deliver the (R)-product with excellent enantiomeric excess (ee), often exceeding 99%. researchgate.netresearchgate.net
| Enzyme | Origin/Type | Enantiomeric Excess (ee) of (3R)-3-aminobutan-1-ol | Conversion Rate |
|---|---|---|---|
| As-TA | Actinobacteria sp. | >99.9% | Up to 100% |
| FsTA (mutant) | Fodinicurvata sediminis | Not specified, but improved activity | 7.95-fold greater catalytic efficiency than initial variant |
| AT-ωTA | Aspergillus terreus | >99% | High conversion |
| ECS-ATA-134 | Commercial | 100% R-isomer | High yield (0.45g from 0.6g substrate) |
Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes. nih.govfrontiersin.org The PLP cofactor is essential for the catalytic activity, acting as an intermediary carrier of the amino group from the amine donor to the ketone substrate. libretexts.org The mechanism involves two main phases:
First Half-Reaction: The PLP, initially bound to a lysine (B10760008) residue in the enzyme's active site as an internal aldimine, reacts with the amine donor (e.g., isopropylamine) to form an external aldimine. This is followed by a tautomerization to a ketimine intermediate and subsequent hydrolysis, which releases a ketone byproduct (e.g., acetone) and converts the PLP into its aminated form, pyridoxamine-5'-phosphate (PMP). frontiersin.orglibretexts.org
Second Half-Reaction: The PMP then binds the ketone substrate (4-hydroxybutan-2-one). The process is reversed: a ketimine is formed, followed by tautomerization to an aldimine. Finally, hydrolysis releases the chiral amine product, (3R)-3-aminobutan-1-ol, and regenerates the PLP-lysine internal aldimine, completing the catalytic cycle. libretexts.org
The PLP cofactor acts as an "electron sink," stabilizing carbanionic intermediates formed during the reaction, which is crucial for lowering the activation energy of the process. nih.govosti.gov The precise orientation of the substrate in the active site, dictated by the enzyme's structure, determines the stereochemical outcome of the amination. nih.gov
To make the enzymatic synthesis of (3R)-3-aminobutan-1-ol industrially viable, process optimization is crucial. Key parameters that are often optimized include pH, temperature, substrate and enzyme concentrations, and the choice of amine donor. researchgate.netgoogle.com
A significant challenge in transaminase reactions is the unfavorable equilibrium, which can limit product yield. To overcome this, strategies such as using a high concentration of the amine donor or removing the ketone byproduct are employed. researchgate.net A fed-batch strategy for the substrate has also proven effective. In the synthesis using As-TA, a fed-batch approach allowed for high conversion rates even at high substrate concentrations, achieving a maximum yield of 29.6 g/L of (3R)-3-aminobutan-1-ol with >99.9% ee. researchgate.net
| 4-Hydroxybutan-2-one Concentration (mM) | Conversion (%) |
|---|---|
| 100 | 100% |
| 200 | 94.9% |
| 300 | 86.1% |
| 400 | 76.1% |
| 500 | 70.9% |
Furthermore, protein engineering can enhance enzyme stability and activity under process conditions. For example, a mutant of the transaminase from Aspergillus terreus (AtTA-M5) showed a 9.6-fold higher catalytic efficiency and improved thermostability, achieving 90.8% conversion of 20 g/L of 4-hydroxy-2-butanone. researchgate.net
Amine Dehydrogenase-Mediated Reductive Amination
Amine dehydrogenases (AmDHs) offer a direct and highly efficient route for the asymmetric synthesis of chiral amines from ketones. frontiersin.org Unlike transaminases, AmDHs utilize ammonia as the amine source and a nicotinamide cofactor (such as NADH) as the hydride source, producing only water as a byproduct. nih.gov This process is often coupled with a cofactor regeneration system, for example, using glucose dehydrogenase (GDH) or formate dehydrogenase (FDH). nih.govnih.gov
The application of AmDHs for the synthesis of (3R)-3-aminobutan-1-ol requires the identification of an (R)-selective enzyme. While many known AmDHs are (S)-selective, screening of wild-type enzymes and protein engineering efforts are expanding the toolbox of available biocatalysts. frontiersin.org
A study screening several wild-type AmDHs demonstrated their efficacy in synthesizing short-chain chiral amines and amino alcohols. For example, MsmeAmDH from Mycobacterium smegmatis was shown to be effective for the synthesis of (S)-3-aminobutan-1-ol, achieving a high enantioselectivity of 99.5% ee. frontiersin.org While this produces the opposite enantiomer, it highlights the potential of the AmDH scaffold for this type of transformation. Discovering or engineering an AmDH with inverted stereopreference is a viable strategy. An engineered AmDH derived from a leucine dehydrogenase has been used for the gram-scale synthesis of the (R)-product, achieving a 90% yield and >99% ee. dntb.gov.ua This demonstrates that with appropriate enzyme selection or engineering, AmDHs are highly effective for producing (3R)-3-aminobutan-1-ol.
| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Engineered Leucine Dehydrogenase | 4-hydroxybutan-2-one | (R)-3-amino-1-butanol | 90% | >99% |
| MsmeAmDH | 4-hydroxybutan-2-one | (S)-3-aminobutan-1-ol | Up to 97.1% (at 50mM) | 99.5% |
| SpAmDH (engineered) | 1-hydroxybutan-2-one | (S)-2-aminobutan-1-ol | 91-99% (at 100-200mM) | >99% |
Comparative Analysis of Biocatalytic Strategies for Chiral Amino Alcohol Production
Besides AmDHs, transaminases (TAs) and alcohol dehydrogenases (ADHs) are also prominent biocatalysts for the production of chiral amino alcohols. Each of these enzyme classes offers a unique approach to stereoselective synthesis.
Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule to a ketone substrate. (R)-selective transaminases are of particular interest for the synthesis of (3R)-3-aminobutan-1-ol. An (R)-selective transaminase from Actinobacteria sp. has been successfully employed for the biosynthesis of (R)-3-amino-1-butanol from 4-hydroxy-2-butanone. nih.govresearchgate.net By optimizing reaction conditions and employing a substrate fed-batch strategy, high conversions and excellent enantioselectivity have been achieved. nih.gov
Alcohol Dehydrogenases (ADHs) are utilized for the enantioselective reduction of keto groups to hydroxyl groups. While they are not directly used for amination, they can be employed to produce chiral hydroxy ketones, which are precursors for amino alcohol synthesis. The reduction of α-nitroketones by ADHs can yield chiral β-nitroalcohols, which can then be converted to the corresponding β-aminoalcohols. mdpi.com
Comparative Insights:
Amine Dehydrogenases (AmDHs): Offer a direct route from a ketone to a chiral amine through reductive amination. Protein engineering has been crucial in overcoming limitations in stereoselectivity and substrate scope, enabling the synthesis of (R)-amino alcohols with high purity. mdpi.com
Transaminases (TAs): Provide an alternative direct route to chiral amines. The challenge often lies in finding TAs with the desired stereoselectivity and substrate acceptance. However, enzyme engineering has led to the development of highly efficient (R)-selective TAs for the synthesis of compounds like (3R)-3-aminobutan-1-ol. nih.gov The equilibrium of the reaction can be a limiting factor, often requiring an excess of the amino donor. mdpi.com
Alcohol Dehydrogenases (ADHs): Represent a more indirect, multi-step approach when the final product is an amino alcohol. However, they are highly effective for establishing the stereochemistry of the hydroxyl group. nih.gov
Table 2: Comparison of Biocatalytic Methods for Chiral Amino Alcohol Synthesis
| Biocatalyst | Reaction Type | Key Advantages | Key Challenges | Relevance to (3R)-3-aminobutan-1-ol |
| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | Direct conversion of ketone to chiral amine. | Often require protein engineering for desired stereoselectivity and substrate scope. | Engineered (R)-selective AmDHs show >99% conversion and >99% ee. mdpi.com |
| Transaminase (TA) | Asymmetric Amination | Utilizes readily available amino donors. | Equilibrium limitations; finding enzymes with desired selectivity. | Engineered (R)-selective TAs achieve high conversion and >99.9% ee. nih.gov |
| Alcohol Dehydrogenase (ADH) | Asymmetric Ketone Reduction | High enantioselectivity for alcohol formation. | Indirect route requiring further chemical steps for amination. | Can produce chiral precursors to β-amino alcohols. mdpi.com |
Asymmetric Catalysis for Stereoselective Formation of (3R)-3-aminobutan-1-ol
Asymmetric catalysis using chiral metal complexes or organocatalysts provides a powerful alternative to biocatalysis for the synthesis of enantiomerically pure compounds.
Transition Metal-Catalyzed Hydrogenation of Precursor Esters
The asymmetric hydrogenation of β-keto esters is a well-established method for the synthesis of chiral β-hydroxy esters, which are valuable intermediates. This transformation is often catalyzed by ruthenium complexes bearing chiral phosphine ligands. While the direct hydrogenation of a β-amino ester to a β-amino alcohol is less commonly reported in extensive detail, the principles derived from β-keto ester hydrogenation are highly relevant.
The performance of ruthenium catalysts in asymmetric hydrogenation is critically dependent on the structure of the chiral ligand. Bidentate phosphine ligands, such as BINAP and its derivatives, have been extensively studied and have shown excellent enantioselectivity in the hydrogenation of a wide range of ketones and esters. rsc.org
The rigidity of the ligand framework is a key factor in achieving high enantioselectivity. For instance, in the ruthenium-catalyzed asymmetric transfer hydrogenation of N-phosphinyl ketimines, ligands with a rigid structure, such as (1S,2R)-1-amino-2-indanol, have been shown to provide superior enantiomeric excesses compared to more flexible ligands. nih.gov The arene ligand on the ruthenium complex also plays a role in the stereochemical outcome. nih.gov
For the synthesis of chiral alcohols, cinchona alkaloid-based NNP ligands in combination with ruthenium complexes have demonstrated extremely high enantioselectivities (up to 99.9% ee) in the hydrogenation of various ketones. rsc.org The choice of the metal center is also crucial, as ruthenium catalysts, while sometimes less active than their iridium counterparts with the same ligands, can offer higher enantioselectivity for certain substrates. rsc.org
Table 3: Influence of Ligand Structure on Ruthenium-Catalyzed Asymmetric Hydrogenation
| Ligand Type | Key Structural Feature | Typical Substrates | Achieved Enantioselectivity (ee, %) |
| BINAP and derivatives | C₂-symmetric biaryl phosphine | Ketones, β-keto esters | >98 |
| Chiral β-amino alcohols | Rigidity of the backbone | N-phosphinyl ketimines | up to 82 |
| Cinchona alkaloid-based NNP | Chiral alkaloid scaffold | Aromatic and heteroaromatic ketones | up to 99.9 |
The kinetics of ruthenium-catalyzed asymmetric hydrogenation are influenced by several factors, including hydrogen pressure, temperature, solvent, and the presence of additives. The mechanism of these reactions often involves a six-membered transition state where a metal-bound hydride and a proton from a coordinated ligand are transferred to the carbonyl group.
Selectivity control is paramount in achieving the desired stereoisomer. In the hydrogenation of β-keto esters, dynamic kinetic resolution can be employed to convert a racemic starting material into a single stereoisomer of the product with high diastereoselectivity and enantioselectivity. This process relies on the rapid in-situ racemization of the substrate and the faster hydrogenation of one enantiomer by the chiral catalyst.
The nature of the substrate itself can also influence the reaction kinetics and selectivity. For instance, the presence of a coordinating group on the substrate can facilitate its binding to the metal center and direct the stereochemical outcome of the hydrogenation.
Organocatalytic Approaches to Chiral Amino Alcohol Synthesis
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. For the synthesis of chiral β-amino alcohols, organocatalytic methods such as the Michael addition and the Henry (nitroaldol) reaction are particularly relevant as they can be used to construct the carbon skeleton with the desired stereochemistry.
The asymmetric Michael addition of aldehydes or ketones to nitroalkenes, catalyzed by chiral primary β-amino alcohols, can produce γ-nitro carbonyl compounds which are precursors to β-amino alcohols. amanote.com The choice of the organocatalyst and the reaction conditions, such as temperature, can influence the enantioselectivity of the reaction, allowing for the synthesis of either enantiomer of the product.
The organocatalytic enantioselective Henry reaction, which is the addition of a nitroalkane to a carbonyl compound, is a powerful method for forming a carbon-carbon bond and creating a β-nitroalcohol. mdpi.com These intermediates can be readily reduced to the corresponding β-amino alcohols. A variety of organocatalysts, including chiral thioureas and cinchona alkaloid derivatives, have been effectively used in this reaction. researchgate.net
While direct organocatalytic routes to (3R)-3-aminobutan-1-ol are not extensively documented, these methodologies provide a versatile platform for the synthesis of its precursors with high stereocontrol. The subsequent chemical transformations to obtain the final product are often straightforward.
Recent Advances in Homogeneous and Heterogeneous Asymmetric Catalysis
The asymmetric synthesis of (3R)-3-aminobutan-1-ol from prochiral starting materials represents a highly efficient and atom-economical approach. Recent advancements have largely centered on biocatalysis, particularly the use of engineered (R)-selective transaminases. These enzymes catalyze the asymmetric amination of 4-hydroxy-2-butanone to directly yield the desired (R)-enantiomer with high selectivity.
Homogeneous catalysis using these soluble enzymes has been a primary focus. Researchers have successfully identified and engineered (R)-selective transaminases to overcome limitations such as poor substrate acceptance and low catalytic efficiency. nih.gov For instance, a novel transaminase from Actinobacteria sp. was utilized for the biosynthesis of (R)-3-aminobutan-1-ol. researchgate.net By optimizing reaction conditions and employing a fed-batch strategy for the substrate, 4-hydroxy-2-butanone, high conversion rates and excellent enantiomeric excess (99.9% ee) were achieved. researchgate.net The process demonstrates the potential for scalable and green production of the target compound. researchgate.net
A study involving a transaminase from Fodinicurvata sediminis (FsTA) employed enzyme engineering to enhance performance. nih.gov Through molecular docking and dynamics simulations, key amino acid residues were identified and mutated to improve substrate binding and catalytic efficiency. A resulting quadruple mutant variant (H30R/Y90F/V152K/Y156F) showed a nearly eight-fold increase in catalytic efficiency and significantly improved thermostability, making the biocatalyst more robust for industrial applications. nih.gov
While biocatalysis is prominent, other homogeneous catalysis methods include the hydrogenation of precursors like methyl (R)-3-aminobutanoate using expensive metal complexes, such as those containing ruthenium, which can be less viable for commercial-scale production. google.com
Heterogeneous asymmetric catalysis offers advantages in catalyst separation and reusability. umontreal.ca General advancements in this field involve immobilizing chiral catalysts, such as organocatalysts or metal complexes, onto solid supports like carbon nanotubes or silica. umontreal.canih.gov While specific applications of these advanced heterogeneous systems for (3R)-3-aminobutan-1-ol synthesis are not as extensively detailed as enzymatic routes, they represent a promising area for future development.
Table 1: Conversion Efficiency of (R)-3-aminobutan-1-ol Synthesis Using Actinobacteria sp. Transaminase researchgate.net
| Initial Substrate Concentration (mM of 4-hydroxy-2-butanone) | Conversion Rate (%) | Final Product Yield (g/L) | Enantiomeric Excess (ee, %) |
|---|
Diastereomeric Resolution Techniques for Enantiopurification of 3-aminobutan-1-ol
Classical resolution of a racemic mixture of 3-aminobutan-1-ol is a widely used and effective method for obtaining the enantiomerically pure (R)-form. This strategy involves reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their physical properties, most commonly solubility.
Chiral Acid-Mediated Salt Formation (e.g., Mandelic Acid, Tartaric Acid)
The reaction of racemic 3-aminobutan-1-ol, a base, with a chiral acid results in the formation of diastereomeric salts. (S)-Mandelic acid is a particularly effective resolving agent for this purpose. google.comgoogle.com When racemic 3-aminobutan-1-ol is treated with (S)-mandelic acid, it forms two diastereomeric salts: ((R)-3-aminobutan-1-ol)-(S)-mandelate and ((S)-3-aminobutan-1-ol)-(S)-mandelate. These diastereomers exhibit different solubilities, allowing the less soluble ((R)-3-aminobutan-1-ol)-(S)-mandelate salt to be selectively crystallized from the solution. google.com After separation, the pure diastereomeric salt is treated with a base to liberate the free (R)-3-aminobutan-1-ol. google.com Tartaric acid has also been reported as a resolving agent for 3-aminobutan-1-ol. google.com
Rational Selection of Chiral Resolving Agents
The successful separation of enantiomers via diastereomeric salt formation hinges on the appropriate selection of the resolving agent. The ideal agent should be readily available, inexpensive, and optically pure. rsc.org Crucially, the agent must form diastereomeric salts with the racemate that have a significant difference in solubility in a given solvent system. wikipedia.org For the resolution of a basic compound like 3-aminobutan-1-ol, chiral acids such as mandelic acid and tartaric acid are suitable choices. libretexts.org The selection process often involves screening several potential agents to find one that provides a crystalline, easily separable salt with the desired enantiomer, while the salt of the undesired enantiomer remains dissolved in the mother liquor. wikipedia.org The efficiency of the resolution is maximized when one diastereomer has low solubility and the other has very high solubility, enabling high recovery and purity of the target enantiomer. google.com
Crystallization Parameters and Efficiency of Enantiomeric Separation
The efficiency of enantiomeric separation is highly dependent on the crystallization parameters. Key factors include the choice of solvent, temperature, and concentration. For the resolution of racemic 3-aminobutan-1-ol with (S)-mandelic acid, a mixture of isopropanol and a small amount of water has been shown to be an effective solvent system. google.com
The process typically involves heating the reaction mixture to dissolve the components completely, followed by controlled cooling to induce the crystallization of the less soluble diastereomeric salt, ((R)-3-aminobutan-1-ol)-(S)-mandelate. google.com The initial optical purity of the crystallized salt can be significantly enhanced through subsequent recrystallization steps. Each recrystallization step further purifies the diastereomeric salt, leading to a higher enantiomeric excess (ee) of the final product. For example, an initial crystallization yielded the target salt with 88.4% ee, which was improved to 98.5% ee after one recrystallization, and ultimately to 99.6% ee after a second recrystallization in an isopropanol/water mixture. google.com
Table 2: Efficiency of Enantiomeric Separation of (R)-3-aminobutan-1-ol via Recrystallization google.com
| Purification Step | Solvent System | Enantiomeric Excess (ee, %) of (R)-3-aminobutan-1-ol |
|---|
Kinetic Resolution of Racemic Mixtures
Kinetic resolution is a technique where one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer. This method is widely applied to the synthesis of chiral amino alcohols. While asymmetric synthesis from a prochiral ketone is the more commonly cited enzymatic route for (3R)-3-aminobutan-1-ol, the enzymes used, such as transaminases or acylases, are classic tools for kinetic resolution. In a hypothetical kinetic resolution of racemic 3-aminobutan-1-ol, an (S)-selective enzyme could be used to selectively acylate or otherwise modify the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and allowing for its recovery.
Chromatographic Resolution for High Enantiomeric Purity
For analytical and preparative-scale separation of enantiomers, chiral chromatography is a powerful tool. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) can achieve high levels of enantiomeric purity. google.com However, the direct analysis of small, polar molecules like 3-aminobutan-1-ol can be challenging due to the lack of a suitable chromophore for UV detection and weak interactions with the CSP. vcu.edu
To overcome these issues, derivatization of the amino alcohol is often employed. The amine or alcohol group is reacted with a reagent to introduce a bulky, UV-active group, which enhances both detectability and chiral recognition by the CSP. vcu.edugoogle.com For example, (R)-3-aminobutan-1-ol has been successfully analyzed after derivatization with benzyl chloroformate (Cbz-Cl), followed by separation using chiral Supercritical Fluid Chromatography (SFC) on a ChiralPak IB-N5 column. vcu.edu Another patented method involves derivatization with (R)-(+)-1-phenylethanesulfonyl chloride and subsequent analysis via HPLC on a standard C18 column, where the diastereomeric derivatives are separated. google.com These methods are crucial for accurately determining the enantiomeric excess of synthesized or resolved samples.
Chiral Pool Synthesis and Chiral Auxiliary Strategies
The generation of a specific stereoisomer like (3R)-3-aminobutan-1-ol relies heavily on methods that can precisely control the three-dimensional arrangement of atoms. Chiral pool synthesis and the use of chiral auxiliaries are two prominent strategies employed to achieve this control.
Derivation from Natural Chiral Precursors
Chiral pool synthesis is a highly efficient strategy that utilizes readily available, enantiomerically pure compounds from nature as starting materials. wikipedia.org This approach circumvents the need for creating a chiral center from an achiral precursor, as the chirality is already embedded in the starting material. wikipedia.org For the synthesis of (3R)-3-aminobutan-1-ol, a common and effective precursor is (R)-3-aminobutanoic acid, also known as (R)-β-aminobutyric acid. vcu.edugoogle.com
This natural amino acid provides the necessary carbon skeleton and the correct stereochemistry at the C3 position. The synthesis then becomes a matter of chemically modifying the functional groups, primarily reducing the carboxylic acid group to a primary alcohol.
One direct approach involves the one-step reduction of (R)-3-aminobutanoic acid using a reducing agent like sodium aluminum hydride. vcu.edu A more elaborate, multi-step synthesis starting from the same precursor has also been detailed, which involves the following sequence:
Esterification : The carboxylic acid is first converted to its methyl ester, for example, by reacting it with methanol and thionyl chloride. google.com
Amino Group Protection : The amino group is protected to prevent it from interfering with subsequent reduction steps. This can be achieved using protecting groups like benzoyl chloride or benzyl chloroformate. vcu.edugoogle.com
Reduction : The protected amino ester is then reduced to the corresponding alcohol. Reagents such as lithium borohydride can be used for this transformation. google.com
Deprotection : The final step involves the removal of the protecting group to yield the desired (3R)-3-aminobutan-1-ol. google.com
This chiral pool approach is advantageous because the starting material is readily available and the chirality is preserved throughout the reaction sequence. wikipedia.org
Application of External Chiral Auxiliaries in Reaction Pathways
An alternative to using a chiral starting material is the use of a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into an achiral substrate to direct a stereoselective reaction. After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse.
In the context of synthesizing amino alcohols, chiral auxiliaries like pseudoephedrine or Evans oxazolidinones are commonly employed. nih.gov The general process involves:
Attaching an achiral substrate to the chiral auxiliary.
Performing a diastereoselective reaction, where the auxiliary sterically hinders one face of the molecule, forcing the reagent to attack from the opposite, less hindered face. uvic.ca
Cleaving the auxiliary to release the enantiomerically enriched product. uvic.ca
While specific examples detailing the use of a particular external auxiliary for the synthesis of (3R)-3-aminobutan-1-ol are less common in the provided literature than chiral pool methods, the strategy remains a fundamental and powerful tool in asymmetric synthesis. vcu.eduresearchgate.net The effectiveness of this method is contingent on high diastereoselectivity in the key bond-forming step and the ease of removing the auxiliary without causing racemization.
Comprehensive Evaluation of Synthetic Pathways for (3R)-3-aminobutan-1-ol
The selection of a synthetic route for industrial-scale production depends on a rigorous evaluation of its efficiency, scalability, and environmental impact.
Assessment of Enantiomeric Excess, Diastereomeric Excess, and Overall Yield
The synthesis starting from (R)-3-aminobutyric acid demonstrates excellent results. A one-step reduction process provides the final product in 61-67% isolated yield with an optical purity of 100% ee. vcu.edu A multi-step patented process, also starting from (R)-3-aminobutyric acid, reports exceptionally high yields and enantiomeric excess at each stage, consistently achieving an ee of 99.9%. google.com
The table below summarizes the performance metrics for a multi-step synthesis pathway.
| Step | Reaction | Yield (%) | Purity (%) | Enantiomeric Excess (ee %) |
| 1 | Esterification of (R)-3-aminobutyric acid | 98.5% | 99.7% | 99.9% |
| 2 | Amino Protection (Benzoyl) | 92.6% | 99.5% | 99.9% |
| 3 | Reduction of Ester | 90.5% | 98.6% | 99.9% |
| 4 | Deprotection (Hydrolysis) | 97.5% | 99.8% | 99.9% |
Data sourced from patent CN110683960A. google.com
These figures highlight the robustness of the chiral pool strategy, where the inherent chirality of the starting material is effectively transferred to the final product with minimal loss of optical purity.
Process Intensification and Scalability for Industrial Production
Scaling a synthesis from the laboratory to industrial production introduces numerous challenges, including cost, safety, and throughput. (3R)-3-aminobutan-1-ol is a significant cost driver in the production of pharmaceuticals like dolutegravir, with market prices reported in the range of 345/kg. vcu.edu
To address this, process intensification focuses on developing routes that are more efficient and economical. Key considerations include:
Cost of Raw Materials : The synthesis from (R)-3-aminobutyric acid is advantageous due to the relatively low cost of this starting material. google.com
Reagent Selection : Replacing expensive reagents with cheaper alternatives is crucial. For instance, using sodium aluminum hydride instead of the more costly lithium aluminum hydride (LAH) can dramatically reduce production costs. vcu.edu
Number of Steps : Multi-step processes can be less suitable for commercial production. google.com Simpler, one-step conversions or enzymatic processes are often preferred. vcu.edugoogle.com
Purification : Small, chiral alcohols can be difficult to purify due to their low boiling points, necessitating efficient and scalable purification methods. vcu.edu
Processes like the one-step reduction of (R)-3-aminobutanoic acid are designed with scalability in mind, aiming to produce the final compound at a significantly lower cost than currently available. vcu.edu
Sustainability Metrics and Green Chemistry Principles in Synthesis
Modern pharmaceutical manufacturing places a strong emphasis on green chemistry to minimize environmental impact. nih.gov The synthesis of (3R)-3-aminobutan-1-ol has been approached through the lens of sustainability.
A prominent green strategy is the use of biocatalysis. An enzymatic process utilizing a transaminase enzyme to convert 4-hydroxybutan-2-one into enantiomerically pure (R)-3-aminobutan-1-ol has been developed. google.com This method is described as simple, industrially viable, and environmentally friendly. google.com The advantages of such enzymatic routes include:
High Selectivity : Enzymes often provide exceptional enantioselectivity, yielding products with very high ee.
Mild Reaction Conditions : Biocatalytic reactions typically occur in water at ambient temperature and pressure, reducing energy consumption.
Reduced Waste : They avoid the use of expensive and often toxic heavy metal catalysts (like ruthenium, which has been used in other routes) or stoichiometric chiral reagents. google.com
Biodegradability : Enzymes are biodegradable, making them an eco-friendly choice.
Analytical Methodologies for Stereochemical Purity and Structural Elucidation of 3r 3 Aminobutan 1 Ol Hydrochloride
Chiral Chromatography for Enantiomeric Purity Assessment
Direct chiral analysis of (3R)-3-aminobutan-1-ol hydrochloride presents significant challenges. The molecule's small, featureless structure and lack of a strong chromophore make direct detection by UV-based HPLC difficult and limit the potential for enantioselective interactions with many chiral stationary phases vcu.edu. Consequently, analytical strategies almost invariably involve derivatization to introduce a detectable moiety and enhance the structural features required for chiral recognition.
Chiral HPLC and the related technique, Supercritical Fluid Chromatography (SFC), are powerful tools for separating enantiomers. The direct approach, where enantiomers are separated on a chiral stationary phase (CSP), is the most common method chromatographyonline.comeijppr.com. The development of a robust method hinges on the careful selection of the CSP and mobile phase, often in conjunction with a pre-column derivatization step to make the analyte detectable and improve separation.
The choice of the chiral stationary phase is the most critical factor for achieving enantiomeric separation yakhak.org. CSPs function by creating a chiral environment where the enantiomers can form transient diastereomeric complexes with differing stabilities, leading to separation eijppr.comregistech.com. The most successful and broadly applicable CSPs fall into several major categories, with polysaccharide-based and cyclodextrin-based phases being particularly prominent. eijppr.comnih.govcsfarmacie.cz
Polysaccharide-Based CSPs : These phases, typically derived from cellulose or amylose coated or bonded to a silica support, are known for their broad enantiorecognition capabilities eijppr.comnih.govcsfarmacie.cz. Derivatives such as tris(3,5-dimethylphenylcarbamate) on both cellulose (Chiralcel® OD) and amylose (Chiralpak® AD) are widely used yakhak.org. For the analysis of derivatized (3R)-3-aminobutan-1-ol, a ChiralPak IB-N5 column, which is a polysaccharide-based CSP, has been successfully employed in chiral SFC vcu.edu. The selection of the mobile phase (normal-phase, reversed-phase, or polar organic) is crucial for optimizing the interactions—such as π-π interactions, hydrogen bonding, and dipole-dipole interactions—that govern chiral recognition sigmaaldrich.com.
Cyclodextrin-Based CSPs : Cyclodextrins (CDs) are chiral, bucket-shaped oligosaccharides capable of forming inclusion complexes with guest molecules that fit into their hydrophobic cavity csfarmacie.czchiralpedia.commdpi.com. Chiral recognition is achieved through interactions between the analyte and the hydroxyl groups at the rim of the CD cavity chiralpedia.com. Native and derivatized β-cyclodextrins are the most commonly used for HPLC CSPs mdpi.comnih.gov. These columns are versatile and can be operated in reversed-phase, normal-phase, or polar organic modes chromatographyonline.comchiralpedia.com.
To overcome the lack of a UV chromophore in (3R)-3-aminobutan-1-ol, pre-column derivatization is an essential step for HPLC-based analysis. vcu.eduresearchgate.netmdpi.comnih.govacademicjournals.org. The derivatizing agent reacts with the amino or hydroxyl group to attach a chromophoric tag, making the resulting derivative detectable by UV or fluorescence detectors.
CBZ-Derivatization : A successful strategy involves derivatizing the amino group of (3R)-3-aminobutan-1-ol with benzyl chloroformate (CBZ-Cl). This reaction introduces a carbamate linkage with a strongly UV-active phenyl group. The CBZ-derivatized product can then be effectively separated and quantified using chiral chromatography. In one documented method, the CBZ-derivatized aminobutanol was analyzed by chiral SFC, which uses supercritical CO2 as the main mobile phase component, on a polysaccharide-based column. This method allowed for clear separation of the (R) and (S) enantiomers vcu.edu.
| Parameter | Condition |
|---|---|
| Compound | CBZ-derivatized (3R)-3-aminobutan-1-ol |
| Column | ChiralPak IB-N5 (4.6 x 100mm; 5µM) |
| Mobile Phase | 10% Isopropanol in CO2 |
| Flow Rate | 3 mL/min |
| Retention Time (R-enantiomer) | 3.1 minutes |
| Retention Time (S-enantiomer) | 3.6 minutes |
Other Derivatization Reagents : Various other reagents can be employed. Patents describe the use of (R)-alpha-methyl-2-naphthyl acetyl chloride google.com and (R)-(+)-1-phenyl ethyl sulfonyl chloride google.com to create diastereomeric derivatives that can be separated on standard achiral reversed-phase columns like a C18. While this is an indirect method of chiral analysis, it is an effective alternative to using expensive chiral columns. Reagents such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) are also commonly used for the chiral derivatization of amino compounds.
Chiral GC is a highly sensitive and efficient technique for the separation of enantiomers, provided the analytes are volatile and thermally stable sigmaaldrich.comresearchgate.netyoutube.com. For polar molecules like (3R)-3-aminobutan-1-ol, derivatization is mandatory to increase volatility and reduce polarity, preventing unwanted interactions with the column sigmaaldrich.comyoutube.com.
Cyclodextrin-based CSPs are the most widely used and successful columns for chiral separations in gas chromatography gcms.cz. These phases typically consist of derivatized cyclodextrins dissolved in a polysiloxane polymer coated onto a fused silica capillary column. The separation mechanism involves the formation of temporary inclusion complexes between the derivatized analyte and the cyclodextrin selector gcms.cz. While an initial attempt to separate underivatized 3-aminobutan-1-ol on a chiral GC cyclodextrin column was reported as unsuccessful, these columns are highly effective for the analysis of suitable volatile derivatives vcu.edu. The choice of the specific cyclodextrin derivative (e.g., permethylated, trifluoroacetylated) on the column is crucial for achieving selectivity for a given pair of enantiomers gcms.czresearchgate.net.
The goal of derivatization for GC is to convert the polar -NH2 and -OH groups into less polar, more volatile functional groups sigmaaldrich.comyoutube.com. This is typically achieved through acylation or silylation.
Acylation : This involves reacting the analyte with an acylating agent, such as an acid anhydride or acyl halide. Trifluoroacetic anhydride (TFAA) is a common and effective reagent for this purpose. It reacts with both the amine and alcohol groups of 3-aminobutan-1-ol to form stable, highly volatile N,O-bis(trifluoroacetyl) derivatives. These fluorinated derivatives are also highly responsive to electron capture detectors (ECD), though flame ionization detection (FID) and mass spectrometry (MS) are more commonly used researchgate.net. Care must be taken during derivatization, as harsh conditions (e.g., high temperatures, acidic environment) can sometimes lead to racemization, which would result in an inaccurate assessment of enantiomeric purity researchgate.net.
Silylation : This technique replaces active hydrogens on the amine and hydroxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group sigmaaldrich.comyoutube.com. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. The resulting silylated derivatives are significantly more volatile and less polar, making them ideal for GC analysis sigmaaldrich.com.
The derivatized samples can be analyzed by GC-FID for quantification or by GC-MS for both quantification and structural confirmation based on the fragmentation patterns of the enantiomers vcu.eduresearchgate.net.
| Technique | Reagent Example | Derivative Formed | Purpose |
|---|---|---|---|
| Acylation | Trifluoroacetic Anhydride (TFAA) | N,O-bis(trifluoroacetyl) derivative | Increases volatility and thermal stability |
| Silylation | MTBSTFA | TBDMS derivative | Increases volatility, reduces polarity |
Supercritical Fluid Chromatography (SFC) for Rapid Chiral Separation
Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for the chiral separation of pharmaceutical compounds, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC). chempartner.comchromatographyonline.com For a small, polar molecule like (3R)-3-aminobutan-1-ol, SFC provides faster analysis times, reduced solvent consumption, and higher efficiency. chromatographyonline.comselvita.com The use of supercritical carbon dioxide as the primary mobile phase component results in low viscosity and high diffusivity, enabling high flow rates and rapid column equilibration without sacrificing resolution. chempartner.comselvita.com
The enantioselective separation is achieved using a chiral stationary phase (CSP), with polysaccharide-based phases being the most common due to their broad applicability and robustness. chromatographyonline.com For chiral primary amines, achieving optimal separation often requires the addition of modifiers and additives to the mobile phase. chromatographyonline.com A typical mobile phase for separating (3R)-3-aminobutan-1-ol from its (S)-enantiomer would consist of supercritical CO2 and an alcohol co-solvent, such as methanol or ethanol, to modify the polarity. chromatographyonline.compharmtech.com Furthermore, acidic and basic additives are crucial for improving peak shape and selectivity. A combination of trifluoroacetic acid (TFA) and an amine like triethylamine (TEA) is often used to ensure the analyte is ionized, which enhances its interaction with the chiral selector while improving mass transfer kinetics for sharper peaks. chromatographyonline.com This combination of speed and high-resolution power makes SFC an indispensable tool for determining the enantiomeric purity of this compound in both research and quality control settings. americanpharmaceuticalreview.com
Interactive Table: Typical SFC Parameters for Chiral Amine Separation
| Parameter | Typical Value/Condition | Purpose |
| Stationary Phase | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) | Provides the chiral environment for enantiomeric discrimination. chromatographyonline.comnih.gov |
| Mobile Phase | Supercritical CO2 with an alcohol co-solvent (e.g., 5-40% Methanol) | Elutes the polar analyte from the column; co-solvent percentage is optimized for retention and resolution. |
| Additives | Acid/Base combination (e.g., 0.3% TFA / 0.2% TEA in co-solvent) | Improves peak shape and enhances chiral recognition for amine compounds. chromatographyonline.com |
| Flow Rate | 2-5 mL/min | Higher flow rates than HPLC are possible due to low mobile phase viscosity, leading to faster analysis. chempartner.com |
| Back Pressure | 100-150 bar | Maintains the CO2 in a supercritical state, ensuring optimal chromatographic properties. |
| Column Temperature | 35-45 °C | Affects mobile phase density and interaction kinetics, optimized for best separation. |
| Detection | UV Detector (after derivatization) or Mass Spectrometer (MS) | Quantifies the separated enantiomers. MS detection is readily compatible with SFC. nih.gov |
**3.2. Spectroscopic Techniques for Characterization
Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structural elucidation. For (3R)-3-aminobutan-1-ol, ¹H and ¹³C NMR spectra are used to confirm the carbon skeleton and the position of the amino and hydroxyl groups.
Confirming the relative and absolute stereochemistry of a flexible, acyclic molecule like this can be challenging with standard 1D NMR alone. rsc.org Advanced 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-Frame Overhauser Effect Spectroscopy (ROESY), are employed for this purpose. wikipedia.orgacdlabs.com These experiments detect correlations between protons that are close in space, regardless of their bonding connectivity. intermediateorgchemistry.co.uk By analyzing the NOE interactions, the preferred conformation of the molecule in solution can be inferred, which in turn can help confirm the relative stereochemistry of the chiral center. intermediateorgchemistry.co.ukresearchgate.net
For unambiguous assignment, the data is often compared against spectra of known stereoisomers or with computationally predicted spectra. rsc.orgresearchgate.net In some cases, the molecule may be derivatized with a chiral agent (e.g., Mosher's acid) to form diastereomers, which will exhibit distinct and more easily distinguishable chemical shifts in the NMR spectrum, allowing for straightforward stereochemical confirmation. wikipedia.org
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for (3R)-3-aminobutan-1-ol (Free Base)
| Nucleus | Position | Predicted Chemical Shift (ppm) Range | Multiplicity | Notes |
| ¹H | H1 (-CH₂) | 3.5 - 3.7 | Triplet (t) | Protons on the carbon bearing the hydroxyl group. |
| ¹H | H2 (-CH₂) | 1.5 - 1.7 | Multiplet (m) | Methylene protons adjacent to the chiral center. |
| ¹H | H3 (-CH) | 2.9 - 3.2 | Multiplet (m) | Methine proton at the chiral center, attached to the amino group. |
| ¹H | H4 (-CH₃) | 1.0 - 1.2 | Doublet (d) | Methyl protons attached to the chiral center. |
| ¹³C | C1 (-CH₂OH) | ~60 | - | Carbon bearing the hydroxyl group. |
| ¹³C | C2 (-CH₂) | ~40 | - | Methylene carbon. |
| ¹³C | C3 (-CHNH₂) | ~48 | - | Chiral carbon bearing the amino group. |
| ¹³C | C4 (-CH₃) | ~23 | - | Methyl carbon. |
Note: Actual chemical shifts for the hydrochloride salt in a specific solvent may vary.
Mass spectrometry (MS) is used to confirm the molecular weight and gain structural information through analysis of fragmentation patterns. For (3R)-3-aminobutan-1-ol, the expected monoisotopic mass of the free base is 89.084 Da. nih.gov In MS analysis, the molecule is ionized, commonly forming a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 90.091.
The fragmentation pattern provides a fingerprint that helps confirm the structure. Amino alcohols like this typically undergo characteristic fragmentation, such as the loss of a water molecule ([M-H₂O]⁺), which is often a dominant fragment. vcu.edu Other potential fragmentations include cleavage alpha to the nitrogen or oxygen atoms, leading to smaller, stable charged fragments that are indicative of the core structure.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of GC with the detection capabilities of MS. It is exceptionally useful for assessing the purity and confirming the identity of volatile compounds like (R)-3-aminobutan-1-ol. vcu.edu In a typical analysis, the sample is injected into the GC, where different components are separated based on their boiling points and interactions with the column's stationary phase. This effectively separates the main compound from volatile impurities or residual solvents. mdpi.comnih.gov
As each component elutes from the GC column, it enters the mass spectrometer, which serves as the detector. irjet.net The MS generates a mass spectrum for each eluting peak. For the main peak, the resulting spectrum is compared to a reference library or known standard to confirm its identity as (R)-3-aminobutan-1-ol. vcu.edu The mass spectrum will show the molecular ion and characteristic fragments, while the chromatogram will indicate the absence of other compounds, thereby confirming the sample's purity. vcu.edu
Interactive Table: Illustrative GC-MS Method Parameters
| Parameter | Example Condition | Purpose |
| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film) | Separates compounds based on volatility and polarity. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample upon injection. |
| Oven Program | Initial 60°C, ramp at 10°C/min to 240°C, hold for 5 min | Controlled temperature increase to elute compounds in order of their boiling points. irjet.net |
| MS Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |
| Mass Range | m/z 35-200 | Scans for ions within the expected mass range of the analyte and its fragments. |
Optical rotation and circular dichroism (CD) are chiroptical techniques that provide information on the stereochemistry of a molecule. daveadamslab.com Optical rotation measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. For (3R)-3-aminobutan-1-ol, this measurement provides a fundamental confirmation of the enantiomeric identity and purity. A specific rotation value that is negative confirms the presence of the (R)-enantiomer (levorotatory), and the magnitude of the rotation is proportional to the enantiomeric excess.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. daveadamslab.com While optical rotation is a single value, CD provides a full spectrum over a range of wavelengths, offering more detailed structural information about the chiral center's environment. utexas.edu For simple amines and alcohols that lack a strong chromophore in the accessible UV-Vis region, the intrinsic CD signals can be weak. In such cases, derivatization of the amine with a chromophoric reagent can be employed to induce a strong CD signal, often an exciton-coupled signal, which is highly sensitive to the absolute configuration of the chiral center. nsf.gov This makes CD a powerful tool for unambiguous stereochemical assignment. nih.gov
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Quality Control and In-Process Analytical Techniques
Ensuring the consistent quality of this compound requires robust quality control (QC) and the implementation of in-process analytical techniques, often guided by Process Analytical Technology (PAT) principles. nih.gov PAT involves the real-time monitoring of critical process parameters and quality attributes to ensure the final product meets specifications. americanpharmaceuticalreview.com
During the synthesis of (3R)-3-aminobutan-1-ol, in-process controls are crucial for monitoring reaction progress, the formation of intermediates, and the consumption of starting materials. vcu.edu Techniques like GC-MS or GC-FID (Flame Ionization Detection) can be used at-line or on-line to provide rapid analysis of reaction mixtures. vcu.eduresearchgate.net This real-time data allows for precise control over reaction conditions, helping to maximize yield and minimize impurity formation. americanpharmaceuticalreview.com
For the final release of this compound, a comprehensive suite of analytical tests is performed as part of the quality control protocol. This typically includes:
Identification: Confirmed using NMR and MS to ensure the correct chemical structure.
Purity: Assessed by GC-MS or HPLC to quantify any chemical impurities.
Enantiomeric Purity: Determined with high precision using a validated chiral SFC method to ensure the correct stereoisomer is present and to quantify the unwanted enantiomer.
Assay: A quantitative analysis (e.g., by titration or chromatography) to determine the exact strength or content of the active substance.
This combination of in-process monitoring and final product testing ensures that every batch of this compound is of high quality, with the correct structure, stereochemistry, and purity required for its intended use.
Strategic Applications of 3r 3 Aminobutan 1 Ol Hydrochloride As a Chiral Building Block
Critical Intermediate in Pharmaceutical Synthesis
The precise stereochemistry of (3R)-3-aminobutan-1-ol hydrochloride is fundamental to its role as a chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its bifunctional nature allows it to be incorporated into larger molecular frameworks, imparting the necessary chirality that is often essential for biological activity.
Key Precursor for HIV Integrase Inhibitors (e.g., Dolutegravir)
(3R)-3-aminobutan-1-ol is a key raw material in the production of Dolutegravir, a second-generation HIV integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. alfa-chemistry.comnih.gov The synthesis of Dolutegravir involves the diastereoselective cyclization of an aldehyde intermediate with (3R)-3-aminobutan-1-ol to form the core tricyclic structure of the drug. researchgate.net This specific enantiomer is crucial for the drug's efficacy and safety profile.
| Method | Starting Material | Key Reagent/Catalyst | Purity Achieved | Reference |
| Enzymatic Process | 4-hydroxybutan-2-one | R-selective transaminase enzyme | >99.5% chiral purity | frontiersin.orggoogle.com |
| Chemical Reduction | (R)-3-aminobutanoic acid | Sodium aluminum hydride | 96-99% purity, 100% optical purity | vcu.educhembk.com |
| Hydrogenation | Methyl (R)-3-aminobutanoate | Ruthenium complex | High | frontiersin.orggoogleapis.com |
| Chiral Resolution | Racemic 3-aminobutan-1-ol | (S)-mandelic acid or Tartaric acid | High optical purity | frontiersin.orggoogleapis.com |
Synthetic Pathways to Other Chiral Drugs and Active Pharmaceutical Ingredients (APIs)
Beyond its critical role in Dolutegravir, (3R)-3-aminobutan-1-ol serves as a versatile chiral intermediate for other important pharmaceuticals. chemicalbook.com Its structural motif is incorporated into various classes of drugs where specific stereochemistry is a prerequisite for therapeutic action. The chiral nature of (3R)-3-aminobutan-1-ol is essential for the biological activity of these compounds. google.com
Notable examples include:
Penicillium Antibiotics: This class of antibacterial agents often features complex chiral structures, and (3R)-3-aminobutan-1-ol can serve as a precursor for building specific stereocenters within the molecule. chembk.comchemicalbook.com
Anti-tumor Drugs: The compound is an important intermediate in the synthesis of the anti-cancer agent 4-methylcyclophosphamide, where the stereochemistry influences the drug's efficacy and metabolic pathway. chembk.comchemicalbook.com
| Drug Class | Specific API Example | Role of (3R)-3-aminobutan-1-ol |
| Antibiotics | Penicillium derivatives | Chiral precursor for stereocenter construction |
| Anti-tumor Agents | 4-methylcyclophosphamide | Key intermediate for chiral framework |
Design and Synthesis of Chiral Ligands and Catalysts for Asymmetric Reactions
The β-amino alcohol framework is a privileged structure for creating chiral ligands and catalysts used in asymmetric synthesis. westlake.edu.cn These ligands can coordinate with metal centers to form catalysts that facilitate enantioselective transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. alfa-chemistry.comrsc.org (3R)-3-aminobutan-1-ol and similar chiral amino alcohols are valuable building blocks for these ligands because their two functional groups (amine and hydroxyl) can chelate to a metal, creating a rigid and well-defined chiral environment around the catalytic site. alfa-chemistry.comchemrxiv.org
Research has demonstrated the use of chiral amino alcohols in various catalytic systems:
Asymmetric Addition of Diethylzinc (B1219324) to Aldehydes: Chiral amino alcohols have been used as catalysts to achieve high enantioselectivity in the addition of diethylzinc to aldehydes, producing chiral secondary alcohols. researchgate.net
Asymmetric Reduction of Ketones: Reagents prepared from borane (B79455) and chiral amino alcohols have been successfully used for the enantioselective reduction of a wide range of ketones. rsc.org
Metal Complex Catalysis: Chiral amines and amino alcohols are employed as ligands in metal-complex catalysis, highlighting their broad utility in asymmetric transformations. mdpi.com
The ability to synthesize these ligands from readily available precursors like (3R)-3-aminobutan-1-ol is crucial for the advancement of asymmetric catalysis. westlake.edu.cn
Utility in Agrochemical Production
The chiral β-amino alcohol scaffold, of which (3R)-3-aminobutan-1-ol is a prime example, is increasingly prevalent in the development of modern agrochemicals. westlake.edu.cn Chirality plays a critical role in the efficacy and environmental safety of pesticides, as often only one enantiomer possesses the desired biological activity, while the other may be inactive or have undesirable effects.
The use of β-amino alcohols has been explored in the synthesis of various active compounds:
Insecticidal Agents: The β-amino alcohol functional group is a component in the synthesis of potential insecticidal agents. For instance, derivatives have been prepared and tested for their biological activity against insect cells. nih.gov
Plant Bactericides: In the search for new pesticides, ferulic acid derivatives incorporating a β-amino alcohol structure have been designed and synthesized. Bioassays of these compounds have shown promising activity against plant pathogens like Xanthomonas oryzae pv. oryzae. nih.gov
The modular synthesis of these complex molecules often relies on chiral building blocks like (3R)-3-aminobutan-1-ol to introduce the required stereocenters efficiently.
Development in Advanced Materials Science
While the primary application of this compound is in pharmaceutical and fine chemical synthesis, the unique properties of chiral amino alcohols suggest potential utility in the field of advanced materials science. researchgate.net
Chirality in Polymer and Supramolecular Chemistry
Chirality is a key element in designing advanced materials with unique optical, electronic, and recognition properties. Chiral building blocks can be incorporated into polymers or supramolecular assemblies to impart chirality to the macroscopic material.
Although specific applications of (3R)-3-aminobutan-1-ol in this area are not yet widely documented, its structure offers significant potential:
Supramolecular Assembly: The presence of both a hydrogen-bond donor (hydroxyl and amino groups) and an acceptor (nitrogen and oxygen lone pairs) makes (3R)-3-aminobutan-1-ol an ideal candidate for building ordered supramolecular structures. These non-covalent interactions could be used to direct the formation of chiral gels, liquid crystals, or other complex architectures.
Chiral Recognition and Sensing: The defined stereochemistry of the molecule could be exploited in materials designed for chiral recognition. For example, it could be incorporated into a polymer matrix or a surface to create a material that selectively binds to one enantiomer of another chiral molecule. This has applications in chiral separations and optical sensing. researchgate.net The interaction of chiral amino alcohols with other molecules can induce strong chiroptical signals, which is a foundational principle for developing advanced sensor materials. researchgate.net
Applications in Functional Materials
The intrinsic chirality and bifunctional nature (possessing both an amino and a hydroxyl group) of (3R)-3-aminobutan-1-ol suggest its potential as a valuable component in the synthesis of advanced functional materials. While specific, widespread applications in this domain are not yet extensively documented, its structural characteristics align with the requirements for creating materials with unique optical, chemical, and physical properties.
Chiral Dopants for Liquid Crystals: Cholesteric, or chiral nematic, liquid crystals (LCs) are of great interest for display technologies due to their unique chiroptical properties. beilstein-journals.org These materials can be formulated by introducing a small amount of a chiral compound, known as a chiral dopant, into an achiral nematic liquid crystal host. beilstein-journals.orgsigmaaldrich.com The dopant's chirality is transferred throughout the material, inducing a helical structure in the nematic phase. mdpi.com The effectiveness of a chiral dopant is quantified by its helical twisting power (HTP). beilstein-journals.org Molecules like (3R)-3-aminobutan-1-ol, possessing a defined stereocenter, are foundational for creating new chiral dopants. By chemically modifying its hydroxyl or amino groups to incorporate mesogenic (liquid crystal-like) structures, it is conceivable to synthesize novel dopants. The specific stereochemistry of the (3R) center would directly influence the helical twist direction (left- or right-handed) of the resulting cholesteric liquid crystal. nih.gov
Building Blocks for Chiral Polymers: Chiral polymers have garnered significant attention for applications ranging from enantioselective separation and asymmetric catalysis to chiroptical devices. The synthesis of these polymers often relies on the availability of enantiomerically pure monomers. (3R)-3-aminobutan-1-ol can serve as such a monomer. For instance, a novel vinyl monomer bearing lysine (B10760008) was synthesized and polymerized to create a chiral polymer used for the kinetic resolution of racemic amino acids. rsc.org Similarly, the amino and hydroxyl groups of (3R)-3-aminobutan-1-ol could be functionalized to introduce polymerizable moieties (e.g., vinyl or acrylate (B77674) groups). The resulting chiral polymers would have stereocenters regularly arranged along the polymer backbone, which could be exploited for creating chiral stationary phases for chromatography or as catalysts in asymmetric synthesis.
Components for Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.com Introducing functionality, such as amino groups, into the organic linkers can create MOFs with tailored properties for applications like gas separation and heterogeneous catalysis. nih.govresearchgate.net The amino group of (3R)-3-aminobutan-1-ol could be incorporated into organic linker molecules prior to MOF synthesis. This would result in a chiral, amino-functionalized MOF. Such materials could serve as versatile solid catalysts, for example in the Henry reaction, where the basicity of the amine and the chirality of the framework could cooperatively promote enantioselective transformations. mdpi.com
Table 1: Potential Applications of (3R)-3-aminobutan-1-ol in Functional Materials
| Material Class | Potential Role of (3R)-3-aminobutan-1-ol | Resulting Property/Application |
|---|---|---|
| Liquid Crystals | Precursor for Chiral Dopants | Induction of helical structure in nematic LCs for optical displays. beilstein-journals.orgsigmaaldrich.com |
| Chiral Polymers | Enantiopure Monomer Source | Creation of materials for enantioselective separations and asymmetric catalysis. rsc.org |
| Metal-Organic Frameworks (MOFs) | Functional component for organic linkers | Development of chiral, heterogeneous catalysts for stereoselective reactions. nih.govmdpi.com |
Broader Significance in Fine Chemical Manufacturing
This compound is a quintessential example of a chiral building block, a class of molecules of immense importance in the fine chemical and pharmaceutical industries. Chiral building blocks are enantiomerically pure compounds that serve as valuable intermediates in the synthesis of complex target molecules, particularly pharmaceuticals, where specific stereoisomers are required for therapeutic efficacy. The use of such building blocks is a cornerstone of asymmetric synthesis, a strategy that avoids the formation of unwanted stereoisomers, leading to more efficient, economical, and environmentally friendly manufacturing processes.
The primary significance of (3R)-3-aminobutan-1-ol lies in its role as a key raw material for the production of high-value active pharmaceutical ingredients (APIs). vcu.edu Its most prominent application is in the synthesis of Dolutegravir, a critical integrase inhibitor for the treatment of HIV. vcu.eduhsppharma.com The precise stereochemistry of the (3R)-3-aminobutan-1-ol fragment is transferred to the final drug molecule, which is essential for its biological activity. google.com
Table 2: Significance of (3R)-3-aminobutan-1-ol in Fine Chemical Manufacturing
| Aspect of Significance | Details | Primary Example |
|---|---|---|
| Role in Synthesis | Key chiral building block providing a specific stereocenter. | Intermediate in the synthesis of the HIV drug Dolutegravir. hsppharma.com |
| Economic Impact | Represents a significant portion (~30%) of the raw material cost for certain APIs. vcu.edu | Dolutegravir manufacturing. vcu.edu |
| Manufacturing Focus | Development of efficient, low-cost, and scalable synthetic routes. vcu.edugoogle.com | Enzymatic synthesis from 4-hydroxy-2-butanone; chemical reduction of (R)-3-aminobutanoic acid. vcu.edunih.gov |
| Purity Requirements | High chemical and enantiomeric purity (>99%) is essential for pharmaceutical applications. google.comgoogle.com | Production of enantiomerically pure APIs. google.com |
Computational Chemistry and Theoretical Investigations on 3r 3 Aminobutan 1 Ol Systems
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of (3R)-3-aminobutan-1-ol is fundamental to understanding its interactions and reactivity. The molecule possesses two rotatable bonds in its backbone (C-C bonds), allowing it to adopt various spatial arrangements or conformers. The relative energies of these conformers are influenced by steric hindrance, intramolecular hydrogen bonding between the amino and hydroxyl groups, and solvent effects.
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of (3R)-3-aminobutan-1-ol and its derivatives in different environments, such as in solution or interacting with other molecules. nsf.gov These simulations track the movements of atoms over time, providing a detailed picture of conformational flexibility and intermolecular interactions. For instance, MD simulations have been instrumental in investigating the mechanisms of chiral recognition. nih.govfigshare.com In such studies, the enantiomers of a chiral compound are simulated in the presence of a chiral selector, like an amino acid-based molecular micelle, to observe differences in binding affinity and orientation. nsf.govfigshare.com
Key findings from these simulations often highlight the importance of specific interactions in achieving chiral discrimination. figshare.com Factors such as intermolecular hydrogen bonding, solvent-accessible surface area, and the specific binding pockets of a selector molecule are analyzed to understand why one enantiomer binds more favorably than the other. nsf.govnih.gov
| Parameter | Description | Typical Value/Software |
|---|---|---|
| Force Field | A set of parameters to calculate the potential energy of a system of atoms. | AMBER, CHARMM, GROMOS |
| Solvent Model | Representation of solvent molecules in the simulation box. | TIP3P, SPC/E |
| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to Microseconds (µs) |
| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) |
| Pressure | The pressure at which the simulation is run. | 1 atm |
Quantum Chemical Studies of Reactivity and Selectivity in Chiral Transformations
Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure of molecules and model chemical reactions. These studies are crucial for understanding the reactivity of (3R)-3-aminobutan-1-ol and predicting the stereochemical outcome of chiral transformations.
By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction. This allows for the determination of activation energies (energy barriers), which are critical for predicting reaction rates and selectivity. For example, theoretical investigations can elucidate why a particular catalyst favors the formation of one stereoisomer over another in an asymmetric synthesis.
Computational studies have been used to explore the chiral transition process of amino acids, which share functional groups with (3R)-3-aminobutan-1-ol. nih.gov These studies reveal that the environment, such as confinement within a nanotube, can significantly lower the energy barrier for chiral inversion compared to the isolated molecule in the gas phase. nih.gov This highlights the profound impact of the reaction environment on the stereochemical stability and transformation of chiral molecules.
| System | Transformation | Calculated Energy Barrier (kcal/mol) | Computational Method |
|---|---|---|---|
| α-Alanine (isolated) | Chirality Conversion | ~32.0 | DFT |
| α-Alanine (in BNNT) | Chirality Conversion | ~16.4 | DFT |
| α-methylthioethyl anion | Inversion of pyramidal center | 1.1 | Ab initio |
| α-methylthioethyl anion | Rotation around C-S bond | 10.9 | Ab initio |
Enzyme Active Site Modeling and Substrate Docking in Biocatalysis
Biocatalysis has emerged as a powerful and environmentally friendly method for synthesizing enantiomerically pure compounds like (3R)-3-aminobutan-1-ol. nih.govresearchgate.net Computational modeling plays a vital role in understanding and engineering enzymes for improved activity and selectivity. nih.gov
Enzyme active site modeling involves creating a three-dimensional representation of the enzyme's catalytic center. nih.govresearchgate.net This can be done through homology modeling if the structure of a similar enzyme is known. Substrate docking is a computational technique used to predict the preferred binding mode of a substrate, such as a precursor to (3R)-3-aminobutan-1-ol, within the enzyme's active site. researchgate.netibm.com
These simulations provide insights into the specific interactions—like hydrogen bonds, hydrophobic interactions, and steric clashes—between the substrate and amino acid residues in the active site. mdpi.com By understanding these interactions, scientists can explain the observed stereoselectivity of an enzyme. For example, docking studies can show why a transaminase enzyme preferentially produces the (R)-enantiomer of an amino alcohol by revealing how the prochiral ketone substrate binds in a specific orientation that exposes one face to the catalytic machinery. google.com This knowledge is then used to guide protein engineering efforts, where specific amino acids in the active site are mutated to enhance catalytic efficiency or even alter stereoselectivity. nih.gov
| Enzyme Class | Reaction Catalyzed | Computational Application | Key Insight |
|---|---|---|---|
| Transaminase (TAm) | Asymmetric amination of a ketone to an amine. google.com | Substrate Docking, MD Simulations | Identifies key residues for substrate binding and stereocontrol. researchgate.net |
| Ketoreductase (KRED) | Asymmetric reduction of a ketone to an alcohol. nih.gov | Active Site Modeling | Explains enantioselectivity based on substrate orientation. |
| Amine Dehydrogenase (AmDH) | Asymmetric reductive amination of α-hydroxy ketones. nih.gov | Docking, Quantum Mechanics/Molecular Mechanics (QM/MM) | Guides rational design for improved enzyme activity and stability. nih.gov |
Structure-Property Relationship Studies for Rational Design of Chiral Compounds
Structure-property relationship studies, often aided by computational methods, aim to understand how a molecule's three-dimensional structure influences its physical, chemical, and biological properties. For chiral compounds like (3R)-3-aminobutan-1-ol and its derivatives, this understanding is crucial for the rational design of new molecules with desired characteristics, such as improved catalytic activity when used as ligands or enhanced efficacy in pharmaceutical applications.
Computational techniques can predict various properties, including solubility, polarity, and binding affinity to biological targets. By systematically modifying the structure of (3R)-3-aminobutan-1-ol in silico—for example, by adding or changing functional groups—and calculating the resulting properties, researchers can identify promising new candidates for synthesis and testing.
This approach is exemplified in the discovery and design of novel types of chirality. nih.gov Computational studies using DFT can analyze the relative energies and stability of different isomers of complex chiral molecules, guiding synthetic efforts toward stable and accessible targets. nih.gov This synergy between computational prediction and experimental synthesis accelerates the development of new chiral building blocks, catalysts, and therapeutic agents derived from foundational structures like (3R)-3-aminobutan-1-ol.
| Structural Feature/Modification | Potential Influence on Property | Relevance to Rational Design |
|---|---|---|
| Stereochemistry (R vs. S) | Alters binding to chiral receptors/enzymes; affects biological activity. | Critical for designing stereospecific drugs and catalysts. |
| Alkyl chain length | Affects lipophilicity, solubility, and steric hindrance. | Optimizing pharmacokinetic properties or catalyst pocket fit. |
| Substitution on N or O atoms | Modifies hydrogen bonding capacity, basicity, and nucleophilicity. | Fine-tuning catalytic activity or receptor binding interactions. |
| Introduction of aromatic rings | Introduces potential for π-π stacking interactions; increases rigidity. | Designing ligands for asymmetric metal catalysis. |
Future Directions and Research Opportunities in 3r 3 Aminobutan 1 Ol Chemistry
Innovation in Green and Sustainable Synthetic Methodologies
The pursuit of green and sustainable chemical processes is a major driver of innovation in the synthesis of chiral molecules like (3R)-3-aminobutan-1-ol. Traditional multi-step chemical syntheses often involve hazardous reagents, expensive catalysts, and significant waste generation, making them unsuitable for large-scale, environmentally friendly production. google.comresearchgate.net Future research is focused on developing methodologies that are not only economically viable but also minimize environmental impact.
Key areas of innovation include:
Atom-Economical Processes: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. researchgate.net
Use of Renewable Feedstocks: Exploring the synthesis of (3R)-3-aminobutan-1-ol from bio-based starting materials to reduce reliance on petrochemicals. researchgate.net
Solvent-Free or Green Solvent Systems: Investigating reactions that can be conducted in the absence of solvents or in environmentally benign solvents like water, supercritical fluids, or ionic liquids. mdpi.com
Energy-Efficient Reaction Conditions: Employing alternative energy sources such as microwave or ultrasound irradiation to accelerate reaction rates and reduce energy consumption compared to conventional heating methods. mdpi.com
One promising approach is the one-step synthesis from commercially available starting materials, such as the reduction of (R)-3-aminobutanoic acid using a low-cost reducing agent like sodium aluminum hydride. vcu.edu This method offers high yields and purity, presenting a more sustainable alternative to processes that utilize expensive and toxic heavy metal catalysts. chemicalbook.comvcu.edu
| Synthetic Strategy | Advantages | Challenges | Key Research Areas |
|---|---|---|---|
| Chemoenzymatic Approaches | High enantioselectivity, mild reaction conditions, environmentally friendly. google.com | Enzyme stability and cost, substrate scope. | Discovery of novel enzymes, enzyme immobilization, process optimization. |
| Asymmetric Catalysis | High efficiency and selectivity. | Cost and toxicity of metal catalysts, ligand synthesis. chemicalbook.com | Development of earth-abundant metal catalysts, organocatalysis. |
| Chiral Resolution | Established and well-understood. | Theoretical maximum yield of 50%, waste generation from unwanted enantiomer. | Development of more efficient resolving agents, racemization and recycling of the unwanted enantiomer. |
| Chiral Pool Synthesis | Utilizes naturally occurring chiral starting materials. | Limited availability of suitable starting materials. | Identification of new chiral synthons from renewable resources. |
Discovery and Engineering of Novel Biocatalytic Systems
Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to the high selectivity and mild operating conditions of enzymes. nih.gov For the synthesis of (3R)-3-aminobutan-1-ol, transaminase and ketoreductase (KRED) enzymes are of particular interest. google.comunizar.es
Future research in this area will likely focus on:
Discovery of Novel Enzymes: Screening of microbial genomes and metagenomic libraries to identify novel transaminases and KREDs with improved activity, stability, and substrate specificity.
Enzyme Engineering: Utilizing techniques like directed evolution and rational design to tailor the properties of existing enzymes for industrial applications. This includes enhancing their stability in non-aqueous solvents, increasing their catalytic efficiency, and altering their substrate scope. nih.gov
Whole-Cell Biocatalysis: Employing whole microbial cells as catalysts to eliminate the need for costly enzyme purification and to facilitate cofactor regeneration. nih.gov
Cascade Reactions: Designing multi-enzyme cascade reactions to synthesize (3R)-3-aminobutan-1-ol from simple achiral starting materials in a single pot, which can improve efficiency and reduce waste. unizar.es
A notable example is the enzymatic process for the preparation of enantiomerically pure (R)-3-aminobutan-1-ol by treating 4-hydroxybutan-2-one with an R-selective transaminase enzyme in the presence of an amino donor. google.com This single-step conversion is simple, industrially viable, and environmentally friendly. google.com
Expanding the Scope of Applications in Emerging Technologies
While the primary application of (3R)-3-aminobutan-1-ol is as a key intermediate in the synthesis of Dolutegravir for the treatment of HIV infection, its chiral structure makes it a valuable building block for other complex molecules. chemicalbook.comgoogle.comchembk.com Future research will explore its potential in a variety of emerging technologies:
Pharmaceuticals: As a chiral synthon for the synthesis of other novel drug candidates, including anti-tumor agents and antibiotics. chemicalbook.comchembk.com
Agrochemicals: In the development of new pesticides and herbicides with improved efficacy and reduced environmental impact.
Materials Science: As a monomer or chiral auxiliary in the synthesis of novel polymers and functional materials with unique optical or catalytic properties.
Asymmetric Synthesis: As a chiral ligand or catalyst in other asymmetric transformations.
The development of more cost-effective and sustainable synthetic routes for (3R)-3-aminobutan-1-ol will be crucial in unlocking its full potential in these and other applications. vcu.edu
Development of Ultra-Sensitive and High-Throughput Analytical Platforms
The accurate determination of enantiomeric purity is critical for the application of (3R)-3-aminobutan-1-ol in the pharmaceutical industry. google.com However, the analysis of small, chiral molecules like this can be challenging due to the lack of a suitable chromophore for HPLC analysis. vcu.edu
Future research in analytical methodologies will focus on:
Advanced Chromatographic Techniques: The development of novel chiral stationary phases for gas chromatography (GC) and supercritical fluid chromatography (SFC) that can directly separate the enantiomers of (3R)-3-aminobutan-1-ol without the need for derivatization. vcu.edu
High-Throughput Screening Methods: The design of rapid and sensitive analytical methods, such as capillary electrophoresis and mass spectrometry-based assays, to enable high-throughput screening of biocatalytic reactions and process optimization.
Derivatization Strategies: The development of new derivatizing agents that react quickly and efficiently with (3R)-3-aminobutan-1-ol to produce derivatives with strong UV absorbance or fluorescence, facilitating their analysis by HPLC. vcu.edu
In-Process Monitoring: The implementation of real-time analytical techniques to monitor the progress of synthetic reactions, allowing for better control and optimization of reaction conditions. vcu.edu
| Analytical Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| Chiral Gas Chromatography (GC) | Separation based on differential interaction with a chiral stationary phase. | High resolution and sensitivity. | Requires derivatization for this specific compound, high temperatures may not be suitable for all derivatives. vcu.edu |
| Chiral Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase and a chiral stationary phase. | Fast separations, reduced solvent consumption. | Requires derivatization. vcu.edu |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation on a chiral stationary phase with a liquid mobile phase. | Wide applicability. | Lack of a suitable chromophore in the native molecule necessitates derivatization. vcu.edu |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field in the presence of a chiral selector. | High efficiency, small sample volume. | May require method development to find a suitable chiral selector. |
Artificial Intelligence and Machine Learning in Chiral Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of organic synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. researchgate.net In the context of (3R)-3-aminobutan-1-ol, AI and ML can be applied to:
Retrosynthesis Prediction: AI-powered tools can analyze the structure of (3R)-3-aminobutan-1-ol and propose novel and efficient synthetic pathways, potentially uncovering routes that are not immediately obvious to human chemists. engineering.org.cn
Reaction Condition Optimization: ML algorithms can be trained on large datasets of experimental data to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) for a given transformation, leading to higher yields and selectivities. researchgate.net
Catalyst Design: AI can be used to design novel catalysts, including enzymes and small molecule organocatalysts, with enhanced activity and selectivity for the synthesis of chiral amino alcohols.
Predictive Modeling of Stereoselectivity: Developing models that can accurately predict the stereochemical outcome of a reaction is a major goal. By learning from existing data, ML models can help in the selection of the best catalyst and conditions to achieve the desired enantiomer. nih.gov
The integration of AI and ML with automated synthesis platforms has the potential to significantly accelerate the discovery and development of new and improved methods for the production of (3R)-3-aminobutan-1-ol and other chiral molecules. researchgate.netiscientific.org
Q & A
How can the stereochemical purity of (3R)-3-aminobutan-1-ol hydrochloride be optimized during synthesis, and what analytical techniques validate enantiomeric excess?
Answer:
The stereochemical purity of this compound is critical for its application in chiral synthesis. To optimize enantiomeric excess (ee):
- Chiral Resolution : Use enantioselective catalysts (e.g., chiral oxazaborolidines) or enzymatic resolution methods to favor the (R)-configuration .
- Protection Strategies : Protect the amino group with Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups to prevent racemization during synthesis .
- Analytical Validation :
- HPLC : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for high-resolution separation .
- Polarimetry : Measure specific optical rotation ([α]D) and compare to literature values for the (R)-enantiomer.
- NMR Spectroscopy : Use chiral derivatizing agents (e.g., Mosher’s acid) to confirm configuration via diastereomeric splitting .
What experimental designs address discrepancies in reported reaction yields for this compound synthesis?
Answer:
Yield inconsistencies often arise from variable reaction conditions or purification methods. Mitigation strategies include:
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions .
- In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
- Purification Protocols : Compare recrystallization (e.g., using ethanol/water mixtures) vs. column chromatography (silica gel, eluent: CHCl₃/MeOH/NH₃) to isolate high-purity product .
How does the hydrochloride salt form influence the compound’s stability and reactivity in aqueous vs. non-polar media?
Answer:
The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol) but may reduce stability under basic conditions:
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to assess hygroscopicity and pH-dependent decomposition.
- Reactivity Modulation :
- In aqueous media, the protonated amino group reduces nucleophilicity, favoring substitution over elimination.
- In non-polar solvents (e.g., THF), deprotonation with bases like Et₃N restores nucleophilic reactivity for alkylation or acylation .
What advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?
Answer:
- X-ray Crystallography : Determine absolute configuration of crystalline derivatives (e.g., co-crystals with tartaric acid) .
- 2D NMR (COSY, HSQC) : Assign proton and carbon signals in complex derivatives to confirm regiochemistry and stereochemistry .
- Mass Spectrometry (HRMS) : Use electrospray ionization (ESI-MS) to verify molecular ion peaks and fragmentation patterns .
How can computational methods predict the biological activity of this compound derivatives?
Answer:
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using AutoDock Vina to prioritize derivatives for synthesis .
- QSAR Modeling : Correlate structural descriptors (logP, polar surface area) with activity data to guide lead optimization .
- MD Simulations : Study conformational stability in physiological conditions (e.g., solvation in water or lipid bilayers) .
What strategies reconcile contradictory data on the compound’s pKa and solubility across studies?
Answer:
- Standardized Measurements : Use potentiometric titration (e.g., Sirius T3 instrument) under controlled ionic strength (0.15 M KCl) .
- Solubility Profiling : Compare shake-flask vs. HPLC-UV methods in buffers (pH 1–12) to account for ionization effects .
- Meta-Analysis : Aggregate literature data with attention to solvent systems (e.g., DMSO vs. aqueous buffers) and temperature .
How is this compound applied in asymmetric catalysis or chiral auxiliary synthesis?
Answer:
- Chiral Auxiliary : Incorporate into β-amino alcohol ligands for asymmetric alkylation (e.g., Evans’ oxazaborolidine catalysts) .
- Catalytic Applications :
What mechanistic insights explain side reactions during functionalization of this compound?
Answer:
- Byproduct Formation :
- Oxidation : Over-oxidation of the alcohol to ketone derivatives under strong oxidizing conditions (e.g., CrO₃) .
- Elimination : Base-mediated β-hydride elimination forming alkene byproducts; mitigated by using milder bases (e.g., K₂CO₃) .
- Mitigation :
- Monitor reaction progress with TLC (silica gel, Rf = 0.3 in EtOAc/hexanes).
- Optimize protecting groups (e.g., TBS for -OH) to stabilize intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
